2-(2-Nitrophenyl)-3-oxopentanenitrile

C–H acidity enolate chemistry alkylation reactivity

2-(2-Nitrophenyl)-3-oxopentanenitrile (CAS 2059970-32-8) is an α-aryl-β-ketonitrile featuring an ortho-nitrophenyl substituent on the activated methylene bridge. It belongs to the class of 3-oxoalkanenitriles, characterized by the presence of both a ketone and a nitrile functional group on a three-carbon chain.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B13178417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-3-oxopentanenitrile
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c1-2-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3
InChIKeyJEBWEZDMINZQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)-3-oxopentanenitrile: Core Chemical Identity and Sourcing Profile


2-(2-Nitrophenyl)-3-oxopentanenitrile (CAS 2059970-32-8) is an α-aryl-β-ketonitrile featuring an ortho-nitrophenyl substituent on the activated methylene bridge. It belongs to the class of 3-oxoalkanenitriles, characterized by the presence of both a ketone and a nitrile functional group on a three-carbon chain . With a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol, this compound is primarily offered as a research chemical with a typical purity of 95% from specialty suppliers . Its structure incorporates a stereogenic center at the α-carbon, which, combined with the ortho-nitro group, imparts distinct reactivity profiles relevant to heterocyclic synthesis and medicinal chemistry building block applications.

Why 2-(2-Nitrophenyl)-3-oxopentanenitrile Cannot Be Interchanged with Common Analogs


Substituting 2-(2-Nitrophenyl)-3-oxopentanenitrile with its para-nitro isomer, non-nitrated phenyl analog, or chain-length variants is not chemically equivalent due to fundamental differences in electronic character and steric environment. The ortho-nitro group exerts both a strong electron-withdrawing inductive effect and the potential for through-space interactions with the reactive α-carbon center, which are absent or diminished in the para and meta isomers [1]. This ortho effect directly modulates the acidity of the α-C–H bond (predicted pKa 4.78 ± 0.10) [1], influencing enolate formation efficiency in alkylation and condensation reactions. Furthermore, the ethyl ketone side chain provides a distinct steric and lipophilic profile (calculated LogP ~2.18) compared to the shorter methyl analog 2-(2-nitrophenyl)-3-oxobutanenitrile, thereby affecting solubility, phase-transfer behavior, and downstream synthetic yields . Generic substitution without accounting for these parameters can lead to altered reaction rates, divergent cyclization pathways, or complete synthetic failure.

Quantitative Differentiation Evidence for 2-(2-Nitrophenyl)-3-oxopentanenitrile vs. Key Analogs


Predicted α-C–H Acidity (pKa) Comparison: Ortho-Nitro vs. Non-Nitrated Phenyl Analog

The α-proton of 2-(2-Nitrophenyl)-3-oxopentanenitrile is substantially more acidic than that of its non-nitrated analog 2-phenyl-3-oxopentanenitrile, owing to the electron-withdrawing ortho-nitro group. The predicted pKa of the target compound is 4.78 ± 0.10 [1], while the α-C–H pKa of 2-phenyl-3-oxopentanenitrile is expected to be significantly higher, typical of simple β-ketonitriles (estimated pKa range 10–12 based on class behavior). This difference of approximately 5–7 pKa units translates to over 100,000-fold higher enolate concentration under mildly basic conditions, enabling alkylation and Michael addition reactions under neutral to mildly basic conditions that would be ineffective for the non-nitrated analog.

C–H acidity enolate chemistry alkylation reactivity

Lipophilicity (LogP) Comparison: Ortho-Nitro Ethyl vs. Butanenitrile Analog

The calculated LogP of 2-(2-Nitrophenyl)-3-oxopentanenitrile is 2.18 (Leyan) , with alternative predicted values of 2.2 (ChemExper) and 3.26 (MyPresto) [1], compared to a predicted LogP of approximately 1.56 (ChemExper) for the shorter-chain analog 2-(2-nitrophenyl)-3-oxobutanenitrile . The consensus LogP increase of roughly 0.6–1.0 log unit for the ethyl analog indicates greater membrane permeability and altered solubility characteristics. This is consistent with the addition of one methylene unit to the alkyl chain, which class-level structure–property relationships predict to increase LogP by ~0.5 per CH2.

lipophilicity LogP drug-likeness

Ortho-Nitro Enabling Intramolecular Cyclization: Structural Prerequisite for Heterocycle Synthesis

The ortho-nitro group in 2-(2-Nitrophenyl)-3-oxopentanenitrile is a critical structural element enabling reductive cyclization to form benzimidazoles, quinoxalines, and indole N-oxides. Literature precedent for ortho-nitrophenyl-substituted acetonitrile and propanenitrile derivatives demonstrates that the ortho-nitro group can undergo selective reduction to a nitroso or hydroxylamine intermediate, which spontaneously cyclizes with the proximal nitrile or ketone functionality [1]. In contrast, the para-nitro isomer (CAS 848665-64-5) cannot participate in intramolecular cyclization due to the 1,4-disposition of reactive groups, and instead requires intermolecular coupling for heterocycle formation, resulting in lower effective molarity and reduced cyclization efficiency. This is a class-level inference supported by extensive literature on ortho-nitroaryl cyclization chemistry [2].

heterocyclic synthesis ortho-effect cyclization

Polar Surface Area (TPSA) Differentiation from Non-Nitrated Analog: Implications for Permeability

The topological polar surface area (TPSA) of 2-(2-Nitrophenyl)-3-oxopentanenitrile is 84 Ų . In comparison, the non-nitrated analog 2-phenyl-3-oxopentanenitrile has a TPSA of 40.86 Ų (calculated from its SMILES structure) . The addition of the nitro group effectively doubles the TPSA, moving the compound from the 'highly permeable' range (TPSA <60 Ų) to the 'moderately permeable' range (TPSA 60–140 Ų), as defined by the Veber rules for oral bioavailability. This suggests that the nitro-substituted compound will exhibit reduced passive membrane permeability compared to the non-nitrated analog, but may benefit from improved aqueous solubility.

TPSA physicochemical properties drug design

Chromophoric Advantage: Ortho-Nitrophenyl UV Absorption for Reaction Monitoring

The ortho-nitrophenyl moiety in 2-(2-Nitrophenyl)-3-oxopentanenitrile serves as an intrinsic UV-active chromophore, enabling facile reaction monitoring by TLC, HPLC-UV, or in-situ UV spectroscopy. Ortho-nitrophenyl compounds typically exhibit a strong π→π* absorption band in the 250–280 nm range with molar extinction coefficients on the order of 5,000–10,000 M⁻¹cm⁻¹. In contrast, the non-nitrated analog 2-phenyl-3-oxopentanenitrile lacks this strong absorbance, relying solely on the weak n→π* transition of the ketone and nitrile groups (~280 nm, ε ≈ 20–100 M⁻¹cm⁻¹) [1]. This class-level difference of approximately 100-fold in extinction coefficient means the target compound can be detected at significantly lower concentrations without requiring external derivatization or staining.

UV-Vis detection reaction monitoring ortho-nitro chromophore

Predicted Boiling Point and Density: Handling and Purification Considerations

The predicted boiling point of 2-(2-Nitrophenyl)-3-oxopentanenitrile is 779.4 ± 60.0 °C at 760 Torr, with a predicted density of 1.154 ± 0.06 g/cm³ at 20 °C [1]. In contrast, the lighter, non-nitrated analog 2-phenyl-3-oxopentanenitrile has a significantly lower predicted boiling point of 253.9 °C at 760 Torr and a density of 1.062 g/cm³ . The boiling point difference of over 500 °C reflects the substantial impact of the nitro group on intermolecular forces (dipole–dipole and polarizability), indicating that the target compound is far less volatile and would require specialized high-vacuum distillation techniques if purification by distillation is attempted. However, for most research applications, the compound's non-volatility favors purification by column chromatography or recrystallization.

physical properties distillation purification

Optimal Application Scenarios for 2-(2-Nitrophenyl)-3-oxopentanenitrile Based on Differentiation Evidence


Synthesis of Benzimidazole and Quinoxaline Heterocycles via Reductive Cyclization

The ortho-nitro group uniquely enables intramolecular reductive cyclization to form nitrogen-containing heterocycles. Upon reduction (e.g., H2/Pd-C, Zn/NH4Cl), the nitro group is converted to a nitroso or amine intermediate that spontaneously cyclizes with the proximal nitrile or ketone to form benzimidazoles, quinoxalines, or indole N-oxides . The para-nitro isomer cannot undergo this intramolecular process, making the ortho compound mechanistically essential for this synthetic route. Researchers developing heterocyclic compound libraries for drug discovery should select the ortho isomer for cyclization-dependent synthetic strategies.

Enolate-Mediated C–C Bond Formation Under Mild Conditions

With a predicted α-C–H pKa of approximately 4.78 , this compound readily forms the corresponding enolate under mildly basic conditions (e.g., K2CO3, DBU, or mild alkoxide bases). This enables alkylation, aldol, and Michael addition reactions at the α-carbon without requiring strong bases such as LDA or NaH, thereby improving functional group compatibility for substrates containing base-sensitive protecting groups or chiral centers. This mild enolate generation capability provides a practical advantage over the non-nitrated analog, which requires significantly stronger bases for deprotonation.

HPLC-UV and TLC-Trackable Synthetic Intermediate

The ortho-nitrophenyl group serves as an intrinsic UV chromophore with strong absorbance at 250–280 nm, enabling facile reaction monitoring by standard HPLC-UV or TLC without derivatization . This is particularly valuable in multi-step synthetic sequences where intermediate purification and analysis are required. The 100-fold greater extinction coefficient compared to the non-nitrated analog translates to lower detection limits and more reliable quantification. Process chemists and medicinal chemistry teams can leverage this analytical convenience to streamline reaction optimization and quality control workflows.

Physicochemical Property Modulation in Fragment-Based Drug Discovery

The compound occupies a distinct physicochemical space characterized by intermediate lipophilicity (LogP ~2.2) and moderate polar surface area (TPSA 84 Ų) . This profile balances passive membrane permeability with aqueous solubility, positioning it favorably for fragment-based screening libraries targeting intracellular enzymes. When compared to the non-nitrated analog (TPSA 40.86 Ų), the doubled polar surface area reduces the risk of poor solubility or off-target promiscuity. Medicinal chemists evaluating hit expansion strategies may prioritize this compound when seeking to maintain drug-like properties while introducing vectors for further chemical elaboration.

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